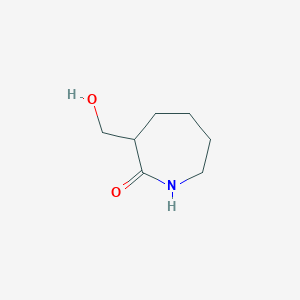

3-(Hydroxymethyl)azepan-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-5-6-3-1-2-4-8-7(6)10/h6,9H,1-5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQLVHINRWUEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 3-(Hydroxymethyl)azepan-2-one

Topic: Molecular Weight and Formula of 3-(Hydroxymethyl)azepan-2-one Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

3-(Hydroxymethyl)azepan-2-one is a functionalized lactam intermediate belonging to the azepanone (caprolactam) class. Unlike its industrial congener N-(hydroxymethyl)caprolactam—widely used in polymer crosslinking—the 3-substituted isomer represents a strategic scaffold in medicinal chemistry. It serves as a precursor for

| Property | Data |

| Chemical Name | 3-(Hydroxymethyl)azepan-2-one |

| Systematic Name | 3-(Hydroxymethyl)hexahydro-2H-azepin-2-one |

| Molecular Formula | C |

| Molecular Weight | 143.18 g/mol |

| Core Scaffold | Caprolactam (Azepan-2-one) |

| Key Functionality | Primary Alcohol (-CH |

Structural Elucidation & Identity

2.1 Molecular Formula Derivation

The molecular formula is derived from the parent caprolactam structure by substituting an

-

Parent: Azepan-2-one (C

H -

Transformation:

-

Calculation: C

H

2.2 Molecular Weight Calculation

| Element | Count | Atomic Mass ( g/mol ) | Subtotal |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total MW | 143.186 g/mol |

2.3 Isomeric Distinction

It is critical to distinguish the target compound from its N-substituted isomer, which forms spontaneously under neutral/acidic conditions with formaldehyde.

-

Target (C3-isomer): 3-(Hydroxymethyl)azepan-2-one. Requires enolate chemistry for synthesis.

-

Common Isomer (N1-isomer): 1-(Hydroxymethyl)azepan-2-one (CAS 13088-64-7). Formed via N-hemiaminalization.

Synthetic Pathways & Methodology

The synthesis of 3-(Hydroxymethyl)azepan-2-one requires the generation of a thermodynamic enolate at the C3 position. Direct reaction of caprolactam with formaldehyde often favors N-alkylation; therefore, a dianion strategy or N-protection is required.

3.1 Protocol: Dianion Aldol Reaction

This method utilizes a strong base to generate the dianion (at N1 and C3), followed by trapping with paraformaldehyde.

Reagents:

-

Azepan-2-one (Caprolactam)

-

Lithium Diisopropylamide (LDA) [2.2 equivalents]

-

Paraformaldehyde (depolymerized in situ)

-

Tetrahydrofuran (THF), anhydrous

Workflow:

-

Dianion Formation: Cool THF solution of LDA to -78°C. Add caprolactam slowly. The first equivalent deprotonates the Nitrogen (N1); the second equivalent deprotonates the Alpha-Carbon (C3).

-

Electrophile Addition: Add excess monomeric formaldehyde (generated by heating paraformaldehyde and carrying vapor via N

stream) to the reaction mixture. -

Quench: Quench with saturated NH

Cl solution. -

Purification: Extract with EtOAc. The product is highly polar; purification via silica gel chromatography (DCM/MeOH gradient) is necessary.

3.2 Synthesis Diagram (DOT)

Figure 1: Dianion strategy for the selective C3-hydroxymethylation of caprolactam.

Physicochemical & Drug-Like Properties

For drug development, the C3-hydroxymethyl group introduces polarity and a handle for further derivatization (e.g., to esters or carbamates).

| Property | Value (Predicted) | Relevance |

| LogP | -0.5 to 0.2 | Highly water-soluble; suitable for oral bioavailability. |

| TPSA | ~49.3 Ų | Excellent membrane permeability (<140 Ų). |

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 2 (C=O, OH) | Facilitates solvation and target engagement. |

| Rotatable Bonds | 1 (C3-CH2OH) | Low conformational entropy penalty. |

Applications in Drug Discovery

5.1 Alpha-Methylene Lactams

The primary utility of 3-(Hydroxymethyl)azepan-2-one is as a direct precursor to

-

Mechanism: Dehydration of the hydroxymethyl group (e.g., via mesylation followed by elimination).

-

Bioactivity: The resulting exocyclic double bond acts as a Michael acceptor, capable of covalent inhibition of cysteine-containing enzymes (e.g., proteases).

5.2 Peptidomimetics

The 7-membered ring serves as a conformational constraint, mimicking the

-

Lysine mimics: Extending the side chain.

-

Serine protease inhibitors: Utilizing the hydroxyl group for transition state mimicry.

References

-

PubChem Compound Summary. Caprolactam (Azepan-2-one). National Library of Medicine. [Link]

- Black, D. S., et al. (1993). Metal template synthesis of macrocyclic systems. Journal of the Chemical Society.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Literature review on 3-substituted azepan-2-one derivatives

Title: Strategic Engineering of 3-Substituted Azepan-2-one Derivatives: A Technical Guide to Synthesis and Pharmacophore Integration

Executive Summary

The 3-substituted azepan-2-one (caprolactam) scaffold represents a privileged structural motif in medicinal chemistry, distinct from its 5- and 6-membered lactam homologs (pyrrolidinones and piperidinones). Its seven-membered ring offers a unique conformational profile—possessing greater flexibility than proline but sufficient rigidity to lock peptide backbones into specific secondary structures, particularly

Part 1: Structural Significance & Pharmacophore Analysis

The Conformational "Goldilocks" Zone

While 5-membered lactams (Freidinger lactams) rigidly constrain the

-

-Turn Mimicry: 3-Aminoazepan-2-one (Aze) residues serve as potent Type II'

-

Protease Recognition: In HIV-1 and Cathepsin K inhibitors, the bulky hydrophobic group at C3 (often benzyl or substituted aryl) mimics the P1 or P2 amino acid side chains, while the lactam nitrogen positions the carbonyl for hydrogen bonding with the enzyme active site.

Stereochemical Imperative

The biological activity of 3-substituted azepan-2-ones is governed by the chirality at C3.

-

(3S)-Isomers: Typically mimic L-amino acids (e.g., L-phenylalanine) and are preferred for peptidomimetics targeting mammalian enzymes.

-

(3R)-Isomers: Often used to introduce "kinks" or stabilize specific non-canonical turns.

Part 2: Synthetic Methodologies

The synthesis of 3-substituted azepan-2-ones requires a strategic choice between Ring Expansion , Direct Functionalization , and Cyclization .

Decision Matrix: Selecting the Right Route

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on target complexity and stereochemical requirements.

Comparative Analysis of Methods

| Feature | Ring Expansion (Schmidt/Beckmann) | Direct | Ring-Closing Metathesis (RCM) |

| Starting Material | Cyclohexanones | Caprolactam | Allylglycine / Ornithine derivatives |

| Regiocontrol | Low (Mixtures common) | High (C3 specific) | Perfect (Structural design) |

| Stereocontrol | Difficult (Racemic) | Good (via Chiral Auxiliaries) | Excellent (Chiral Pool) |

| Scalability | Industrial (kg) | Moderate (g) | Research/Pilot (mg to g) |

| Key Reagent | LDA / LiHMDS | Grubbs II / Hoveyda-Grubbs |

Part 3: Detailed Experimental Protocols

Protocol A: Enantioselective Synthesis via Ring-Closing Metathesis (RCM)

Rationale: This is the preferred method for drug discovery as it allows the installation of the chiral center before ring formation, avoiding difficult separations later.

Reagents:

-

Substrate:

-Boc-protected diene amine (derived from L-allylglycine). -

Catalyst: Grubbs 2nd Generation Catalyst.

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Methodology:

-

Precursor Assembly: Acylate

-Boc-L-allylglycine with 4-penten-1-amine using EDC/HOBt coupling. This creates the linear diene precursor with the chiral center fixed at what will become C3. -

Degassing (Critical): Dissolve the diene (0.01 M) in anhydrous DCM. Bubble Argon through the solution for 20 minutes. Causality: Oxygen poisons the Ruthenium carbene; high dilution prevents intermolecular dimerization (polymerization).

-

Catalysis: Add Grubbs II catalyst (5 mol%). Reflux at 40°C for 4-12 hours under inert atmosphere.

-

Quenching: Add DMSO (50 eq relative to catalyst) and stir for 12 hours to chelate the Ru species, or use Pb(OAc)4 scavengers.

-

Hydrogenation: The resulting "dehydro-azepan-2-one" contains a C4-C5 double bond. Reduce using

(1 atm) and Pd/C (10%) in MeOH to obtain the saturated 3-substituted azepan-2-one.

Protocol B: Direct C3-Alkylation (Lithiation)

Rationale: Best for introducing simple alkyl groups to an existing lactam core.

Step-by-Step Methodology:

-

Protection: Protect the lactam Nitrogen (e.g.,

-TMS or -

Enolization: Cool THF solution of

-protected lactam to -78°C. Add LiHMDS (1.1 eq) dropwise. Causality: LiHMDS is preferred over LDA for lactams to minimize nucleophilic attack on the carbonyl. -

Alkylation: Add the alkyl halide (e.g., Benzyl bromide) slowly. Stir at -78°C for 2 hours, then warm to RT.

-

Deprotection: Remove N-protecting group (e.g., TFA for Boc).

Part 4: Biological Applications & Case Studies

Peptidomimetics: The "Aze" Turn

Incorporating (3S)-3-aminoazepan-2-one (Aze) into a peptide sequence constrains the backbone

-

Mechanism: The 7-membered ring forces the

and -

Application: This has been successfully used to design analogs of Somatostatin and Gramicidin S , improving metabolic stability (proteolytic resistance) while maintaining receptor affinity.

Protease Inhibition (Cathepsin K & HIV)

The 3-substituted azepan-2-one scaffold acts as a P1-P2 linker surrogate.

-

Case Study (Cathepsin K): In the development of inhibitors like Balicatib (though a diazepanone, the logic applies), the 7-membered ring spans the S2 subsite. 3-substitution with a hydrophobic group (e.g., 4-fluorophenyl) occupies the hydrophobic pocket, significantly increasing potency (

often < 10 nM).

Caption: Mechanistic flow of how the azepan-2-one scaffold enhances drug potency through entropy reduction (constraint) and precise side-chain positioning.

References

-

Review of 7-Membered Heterocycles

- Title: Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

- Source: ResearchG

-

URL:

-

Ring-Closing Metathesis (RCM)

- Title: Recent advances in the application of ring-closing metathesis for the synthesis of unsatur

- Source: NIH / PMC (2020).

-

URL:

-

Peptidomimetics & Beta-Turns

- Title: -Turn Induction by a Diastereopure Azepane-Derived Qu

- Source: Journal of Organic Chemistry (2023).

-

URL:

-

Asymmetric Synthesis via Enolates

-

Title: Practical asymmetric synthesis of 1,2-diamines in the 3-aminoazepane series.[1]

- Source: Journal of Organic Chemistry (2003).

-

URL:

-

-

Bio-based Synthesis from Lysine

- Title: One-pot conversion of lysine to caprolactam over Ir/H-Beta c

-

Source: RSC Advances (2021).[2]

-

URL:

Sources

Difference between 3-(Hydroxymethyl)azepan-2-one and epsilon-caprolactam

Technical Guide: 3-(Hydroxymethyl)azepan-2-one vs. -Caprolactam

Executive Summary

This technical guide delineates the structural, synthetic, and functional divergences between the industrial commodity

While

Part 1: Structural & Physicochemical Divergence

The core difference lies in the substitution at the

Comparative Physicochemical Profile[1]

| Feature | 3-(Hydroxymethyl)azepan-2-one | |

| CAS Number | 105-60-2 | N/A (Derivative Specific) |

| Molecular Formula | ||

| Molecular Weight | 113.16 g/mol | 143.18 g/mol |

| Structure | Unsubstituted 7-membered lactam | 7-membered lactam with |

| Chirality | Achiral | Chiral at C3 (Enantiomeric pair) |

| LogP (Est.) | 0.34 (Hydrophobic character) | -0.8 to -1.2 (Hydrophilic shift) |

| H-Bond Donors | 1 (Amide NH) | 2 (Amide NH + Hydroxyl OH) |

| Primary Reactivity | Ring-Opening Polymerization (ROP) | Functionalization (OH) & ROP |

Structural Impact Analysis

-

Steric Hindrance: In CPL, the ring adopts a chair-like conformation that is relatively stress-free. The addition of the hydroxymethyl group at C3 creates 1,3-diaxial-like interactions (transannular strain), slightly destabilizing the ring but significantly impeding the approach of nucleophiles during polymerization.

-

Solubility Profile: The CPL molecule is soluble in organic solvents and moderately soluble in water. The derivative, with an added hydroxyl group, exhibits significantly higher water solubility, making it a candidate for hydrogel synthesis or hydrophilic modification of Nylon.

Part 2: Synthetic Pathways & Mechanistic Causality

The synthesis of these two molecules illustrates the divide between "bulk petrochemical processing" and "fine chemical synthesis."

-Caprolactam: The Beckmann Rearrangement

Industrial production relies on the acid-catalyzed rearrangement of cyclohexanone oxime.[1] This is a thermodynamic process driven by the migration of the alkyl group anti to the hydroxyl of the oxime.

3-(Hydroxymethyl)azepan-2-one: Kinetic C-Alkylation

Synthesizing the C3-derivative requires overcoming the natural tendency of lactams to react at the Nitrogen (N1) or Oxygen (O) positions.

-

The Challenge: Reaction of CPL with formaldehyde under neutral/basic conditions yields N-methylol caprolactam (N-CH

OH), not the C3 derivative. -

The Solution (Causality): To force C-alkylation, one must generate the thermodynamic enolate using a strong, bulky base (e.g., LDA) at low temperatures (-78°C) to deprotonate the

-carbon, followed by trapping with formaldehyde.

Visualizing the Divergence

The following diagram contrasts the industrial route for CPL with the fine-chemical route for the derivative.

Caption: Comparative synthesis showing the Beckmann route for CPL and the C3-selective enolate alkylation for the hydroxymethyl derivative, distinguishing it from N-alkylation.

Part 3: Polymerization Thermodynamics (ROP)

The most critical functional difference for materials scientists is the Ring-Opening Polymerization (ROP) capability.

-Caprolactam (Enthalpy Driven)

CPL polymerizes to Nylon 6 because the ring possesses moderate strain. The conversion is an equilibrium process:

- (Exothermic, favorable).

- (Unfavorable entropy loss).

-

Result: Polymerization occurs readily above the ceiling temperature, driven by enthalpy.

3-(Hydroxymethyl)azepan-2-one (Sterically Inhibited)

The introduction of the hydroxymethyl group at the

-

Thermodynamic Penalty: The substituent stabilizes the cyclic form relative to the linear chain (Thorpe-Ingold effect).

-

Kinetic Consequence: Homopolymerization is difficult and slow. This molecule is typically used as a co-monomer (1-5 mol%) with CPL to introduce surface hydrophilicity or cross-linking sites without destroying the crystallinity of the Nylon 6 matrix.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(Hydroxymethyl)azepan-2-one

Rationale: This protocol uses a lithiated enolate strategy to ensure Carbon-alkylation over Nitrogen-alkylation.

Reagents:

- -Caprolactam (dried under vacuum).

-

Lithium Diisopropylamide (LDA) - 2.0 M in THF.

-

Paraformaldehyde (depolymerized thermally to monomeric HCHO).

-

Tetrahydrofuran (THF) - Anhydrous.

Step-by-Step Methodology:

-

Enolate Formation:

-

In a flame-dried 3-neck flask under Argon, charge 50 mL anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Add LDA (1.1 eq) dropwise.

-

Add a solution of

-Caprolactam (1.0 eq) in THF dropwise over 20 minutes. -

Mechanism:[2][3] The bulky LDA removes the proton at C3. Low temperature prevents N-deprotonation and ring opening.

-

-

Hydroxymethylation:

-

Generate monomeric formaldehyde by heating paraformaldehyde in a separate vessel and channeling the gas into the reaction flask via a cannula.

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

-

Quenching & Purification:

-

Quench with saturated aqueous

. -

Extract with Ethyl Acetate (3x).

-

Purification: The crude product will contain unreacted CPL and N-substituted byproducts. Purify via flash column chromatography (Silica gel, MeOH:DCM 5:95).

-

Validation: Check

H NMR for the disappearance of the C3 protons (multiplet) and appearance of the

-

Protocol B: Co-Polymerization (Functionalized Nylon 6)

Rationale: Anionic ROP is chosen for speed and tolerance of the hydroxyl group (if protected or if low % is used).

-

Melt Preparation: Mix CPL (95% w/w) and 3-(Hydroxymethyl)azepan-2-one (5% w/w).

-

Initiation: Heat to 150°C under

. Add Sodium Caprolactamate (catalyst, 1 mol%) and N-acetylcaprolactam (activator, 0.5 mol%). -

Reaction: The viscosity will rise rapidly (minutes). Cure at 150°C for 30 minutes.

-

Extraction: Grind polymer and extract with hot water to remove unreacted monomers (equilibrium content).

Part 5: Applications in Drug Development

While CPL is strictly a materials precursor, the 3-hydroxymethyl derivative has specific utility in pharmaceutical sciences.

-

Prodrug Scaffolds: The primary hydroxyl group serves as a conjugation site for carboxylic acid-containing drugs (via ester linkages). This can improve the oral bioavailability of polar drugs by increasing lipophilicity (if the lactam is capped) or targeting specific uptake pathways.

-

Hydrophilic Spacers: In antibody-drug conjugates (ADCs), the ring-opened form (an

-hydroxymethyl amino acid) acts as a hydrophilic spacer, preventing the aggregation of hydrophobic payloads.

Application Workflow Diagram

Caption: Dual application pathways: modifying Nylon properties (left) and serving as a prodrug handle (right).

References

-

PubChem. (n.d.). Azepan-2-one (Caprolactam) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

RSC Polymer Chemistry. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Royal Society of Chemistry.[4][5] Retrieved from [Link]

- Google Patents. (2012). Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids (WO2012040646A2).

Whitepaper: Investigating the Therapeutic Potential of 3-(Hydroxymethyl)azepan-2-one, a Novel Caprolactam Derivative

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive technical framework for the synthesis, characterization, and biological evaluation of 3-(Hydroxymethyl)azepan-2-one. It is designed to serve as a foundational guide for research teams aiming to explore this novel molecule's therapeutic potential.

Executive Summary

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Derivatives of this scaffold are prevalent in FDA-approved drugs and clinical candidates, demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3][4] The parent lactam, azepan-2-one (ε-caprolactam), provides a synthetically versatile and conformationally flexible template for drug design.[5][6] This guide introduces 3-(Hydroxymethyl)azepan-2-one, a novel derivative featuring a hydroxymethyl group, a substitution known to favorably modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often by increasing solubility and providing new hydrogen bonding opportunities.[7] We hypothesize that this modification to the well-established caprolactam core could yield a compound with significant therapeutic potential. This whitepaper outlines a comprehensive, multi-pronged research strategy to systematically investigate its biological activity.

Physicochemical Profile and Proposed Synthesis

A thorough understanding of a molecule's physicochemical properties is fundamental to any drug discovery campaign. The following table summarizes the computed properties for 3-(Hydroxymethyl)azepan-2-one.

| Property | Value | Source |

| IUPAC Name | 3-(Hydroxymethyl)azepan-2-one | - |

| Molecular Formula | C₇H₁₃NO₂ | - |

| Molecular Weight | 143.18 g/mol | - |

| CAS Number | Not available | - |

| LogP (Predicted) | -0.8 to -0.5 | - |

| Topological Polar Surface Area | 49.6 Ų | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 2 | - |

Proposed Synthetic Workflow

We propose a straightforward synthesis of 3-(Hydroxymethyl)azepan-2-one starting from commercially available ε-caprolactam. The key transformation is a base-catalyzed hydroxymethylation at the α-carbon position using formaldehyde.

Caption: Proposed synthesis of 3-(Hydroxymethyl)azepan-2-one.

Detailed Synthetic Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add ε-caprolactam, followed by the portion-wise addition of a strong base (e.g., sodium hydride, NaH) to form the corresponding anion.

-

Hydroxymethylation: While maintaining the temperature at 0 °C, slowly add an aqueous solution of formaldehyde (37% w/w). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified using silica gel column chromatography.

-

Characterization: The final product's identity and purity must be confirmed using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FTIR spectroscopy.

Biological Screening Strategy

Given the broad spectrum of activities reported for azepane and caprolactam derivatives, a hierarchical screening approach is recommended to efficiently identify the most promising therapeutic area for 3-(Hydroxymethyl)azepan-2-one.[1][8]

Caption: Hierarchical strategy for biological activity screening.

Detailed Protocols for Primary Screening

The following sections provide self-validating, step-by-step protocols for the initial investigation into the key hypothesized activities.

Protocol 1: Anticancer Activity Screening via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. As viable cells reduce MTT to a purple formazan product, the assay provides an indirect measure of cell viability and proliferation, making it an excellent first-pass screen for cytotoxic effects against cancer cell lines.

Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(Hydroxymethyl)azepan-2-one in sterile DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old media from the plates and add 100 µL of the media containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Antimicrobial Activity via Broth Microdilution (MIC Assay)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This protocol allows for the efficient screening of the compound against a panel of clinically relevant bacteria and fungi.[10][11]

Methodology:

-

Microorganism Panel: Select a panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

-

Inoculum Preparation: Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microplate, perform 2-fold serial dilutions of the 3-(Hydroxymethyl)azepan-2-one stock solution in the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (visible growth) is observed.

-

Data Presentation: The results should be summarized in a table listing the MIC value for each tested microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This whitepaper establishes a clear and actionable research plan for evaluating the biological potential of 3-(Hydroxymethyl)azepan-2-one. The azepane core is a privileged scaffold in drug discovery, and the strategic addition of a hydroxymethyl group justifies a thorough investigation. The proposed primary screens for anticancer and antimicrobial activity are cost-effective, high-throughput methods to generate initial data.

Positive results ("hits") in any of these primary assays will trigger a cascade of secondary, mechanism-of-action studies. For example, an anticancer hit would be further investigated for its ability to induce apoptosis or cause cell cycle arrest. An antimicrobial hit would be studied with time-kill assays to determine if it is bactericidal or bacteriostatic. Promising lead compounds can then advance to structure-activity relationship (SAR) studies and, eventually, in vivo efficacy models. The systematic approach outlined herein provides the robust framework necessary for unlocking the potential of this novel molecule.

References

-

Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: PubMed URL: [Link]

-

Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: ScienceDirect URL: [Link]

-

Title: Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. Source: Wiley Online Library URL: [Link]

-

Title: Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Source: PubMed URL: [Link]

-

Title: Recent Advances on the Synthesis of Azepane-Based Compounds. Source: ResearchGate URL: [Link]

-

Title: Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Source: RJ Wave URL: [Link]

-

Title: Caprolactam - Wikipedia. Source: Wikipedia URL: [Link]

-

Title: Chemical Reactions of Caprolactam. Source: Journal of the American Chemical Society URL: [Link]

-

Title: Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Source: MDPI URL: [Link]

-

Title: The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. Source: PMC (PubMed Central) URL: [Link]

-

Title: Green Medicine: Advancing Antimicrobial Solutions with Diverse Terrestrial and Marine Plant-Derived Compounds. Source: MDPI URL: [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Green Medicine: Advancing Antimicrobial Solutions with Diverse Terrestrial and Marine Plant-Derived Compounds [mdpi.com]

Safety data sheet (SDS) for 3-(Hydroxymethyl)azepan-2-one

Technical Safety & Handling Guide: 3-(Hydroxymethyl)azepan-2-one

Document Control:

-

Subject: 3-(Hydroxymethyl)azepan-2-one (C-substituted Caprolactam derivative)[1][2]

-

Context: Research & Development / Drug Discovery Scaffold

-

Classification: Novel Chemical Entity (NCE) / Research Grade[1][2]

Executive Summary & Scientific Context

This guide serves as an advanced Safety Data Sheet (SDS) companion for 3-(Hydroxymethyl)azepan-2-one .[1][2] Unlike standard commodity chemicals, this molecule is typically encountered as a chiral building block in the synthesis of peptidomimetics and lysine homologs.[2]

Critical Distinction: Researchers must distinguish this C-substituted derivative (position 3) from the N-substituted analog (1-hydroxymethyl).[1][2] While N-hydroxymethyl lactams are hemiaminals prone to releasing formaldehyde, 3-(Hydroxymethyl)azepan-2-one contains a primary alcohol on the carbon backbone, offering significantly higher chemical stability but distinct solubility and reactivity profiles.[1][2]

Part 1: Physicochemical Profiling & Identification

1.1 Chemical Identity

-

Synonyms: 3-Hydroxymethyl-ε-caprolactam; 3-(Hydroxymethyl)hexahydro-2H-azepin-2-one.[1][2]

-

Molecular Formula: C₇H₁₃NO₂[1]

-

Molecular Weight: 143.18 g/mol [1]

-

CAS Number: Note: Specific CAS numbers vary by stereochemistry (R/S). Verify batch certificate. Generic: 142328-39-2 (racemic) or similar series.[1][2]

1.2 Predicted Physicochemical Properties Based on Structure-Activity Relationships (SAR) with ε-caprolactam and amino-alcohol derivatives:

| Property | Value / Prediction | Technical Insight |

| Physical State | Solid (Crystalline Powder) | The hydroxymethyl group increases H-bonding capability compared to caprolactam (MP 69°C), likely raising the MP to >90°C. |

| Solubility | High (Polar Solvents) | Soluble in Water, DMSO, Methanol, Ethanol.[1][2] Sparingly soluble in hexanes/ether. |

| Acidity (pKa) | ~16 (Alcohol), ~17 (Amide) | The lactam NH is weakly acidic; the primary alcohol is neutral.[2] |

| Hygroscopicity | Moderate to High | The molecule presents both H-bond donor and acceptor sites; store under desiccant.[1][2] |

Part 2: Hazard Identification & Toxicology (SAR Analysis)

2.1 GHS Classification (Predicted) In the absence of chronic toxicological data for this specific isomer, the "Precautionary Principle" applies.[2] Classification is derived from the parent scaffold (Caprolactam) and functional group analysis.[2]

-

Signal Word: WARNING

-

Hazard Statements:

2.2 Toxicological Mechanisms

-

Lactam Ring: Caprolactam derivatives can exhibit neurotoxicity (convulsant effects) at extremely high systemic doses, though this is rare in laboratory handling.

-

Metabolic Pathway: In vivo, the lactam ring may hydrolyze to the corresponding amino acid (3-hydroxymethyl-6-aminohexanoic acid).[1][2]

-

Local Effects: The primary alcohol increases polarity, potentially enhancing skin absorption compared to non-polar analogs.

Part 3: Operational Risk Management & Handling

3.1 Engineering Controls & Containment Do not handle on an open bench. The primary risk is the inhalation of fine particulates which can cause rapid mucous membrane irritation.

Figure 1: Exposure Control Strategy prioritizing containment over PPE.[1][2]

3.2 Specific Handling Protocols

Protocol A: Weighing & Transfer

-

Risk: Static charge buildup causing powder scattering.

-

Mitigation: Use an antistatic gun or ionizing bar inside the balance enclosure.

-

Tooling: Use glass or stainless steel spatulas. Avoid plastic (static risk).[2]

Protocol B: Solubilization

-

Solvent Choice: DMSO or Methanol are preferred for stock solutions.

-

Procedure: Add solvent to the solid slowly. While the heat of solution is expected to be low, the high solubility can lead to clumping ("gelling") if water is added too quickly.[2] Vortex immediately.

3.3 Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm minimum thickness). Break-through time for solid handling is negligible, but consider the solvent if in solution (e.g., use double-gloving for DMSO solutions).[1][2]

-

Respiratory: If weighing outside a hood (strongly discouraged), use a P95/N95 particulate respirator.[2]

Part 4: Emergency Response & Stability

4.1 Chemical Stability & Reactivity

-

Hydrolysis: Stable at neutral pH. The lactam ring will open in the presence of strong acids (HCl/Reflux) or strong bases (NaOH) to form the amino acid.[2]

-

Oxidation: The C-3 hydroxymethyl group is a primary alcohol.[2] It is susceptible to oxidation (Swern, Dess-Martin) to the aldehyde.[2] Store away from strong oxidizers (e.g., KMnO4, Chromic acid) to prevent uncontrolled exotherms.[1][2]

4.2 Emergency Logic Flow

Figure 2: Immediate response workflow for exposure incidents.

4.3 Fire Fighting Measures

-

Media: Water spray, Alcohol-resistant foam, Dry chemical.[2][6]

-

Specific Hazards: Emits Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.

-

Note: As a lactam, the material may melt and flow before burning, creating a "running fire" hazard on bench tops.[2]

Part 5: Storage & Disposal

5.1 Storage Conditions

-

Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) is recommended for long-term storage to prevent slow oxidation or ring-opening if moisture is present.[1][2]

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Hygroscopic nature requires tight sealing.[2]

5.2 Disposal Considerations

-

Waste Stream: Nitrogen-containing organic waste.[2]

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle NOx emissions).[2] Do not dispose of down the drain.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7768 (Caprolactam - Parent Scaffold). Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). Registration Dossier for Epsilon-Caprolactam (CAS 105-60-2).[1][2] Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Caprolactam Dust and Vapor. Retrieved from [Link][1][2]

Sources

Methodological & Application

Synthesis of 3-(Hydroxymethyl)azepan-2-one from caprolactam

This application note details the synthesis of 3-(hydroxymethyl)azepan-2-one (also known as

Part 1: Core Directive & Synthetic Strategy

Editorial Note:

Direct alkylation of caprolactam at the C3 (

To achieve exclusive C3-functionalization , this protocol utilizes a Protection-Activation Strategy :

-

N-Protection: The nitrogen is temporarily masked with a Trimethylsilyl (TMS) group. This blocks N-alkylation and lowers the

of the -

Lithium Enolate Formation: The N-protected lactam is treated with Lithium Diisopropylamide (LDA) to generate the

-enolate. -

Aldol-Type Trapping: The enolate reacts with formaldehyde (monomeric) to install the hydroxymethyl group.

-

Global Deprotection: A mild acidic workup cleaves the labile N-TMS group, yielding the target 3-(hydroxymethyl)azepan-2-one.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Critical Reagents & Safety

-

-Caprolactam: Hygroscopic solid. Dry under vacuum over

-

Lithium Diisopropylamide (LDA): Generated in situ from diisopropylamine and

-BuLi. extremely moisture-sensitive. -

Formaldehyde: Monomeric formaldehyde is unstable. It must be generated in situ by thermal cracking of Paraformaldehyde or used as a freshly prepared solution in THF.

-

Trimethylsilyl Chloride (TMSCl): Corrosive electrophile for N-protection.

Experimental Protocol

Step 1: N-Trimethylsilylation of Caprolactam Rationale: N-Silylation prevents N-deprotonation and side reactions. The N-TMS bond is stable to LDA but labile to aqueous workup, making it an ideal transient protecting group.

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Add

-caprolactam (11.3 g, 100 mmol) and dry Benzene or Toluene (150 mL). -

Base: Add Triethylamine (15.3 mL, 110 mmol) via syringe.

-

Silylation: Cool to 0°C. Dropwise add Trimethylsilyl chloride (TMSCl) (13.9 mL, 110 mmol).

-

Reaction: Warm to room temperature and reflux for 2 hours. A white precipitate (

) will form. -

Workup: Cool the mixture. Filter off the salts under inert atmosphere (Schlenk filtration is best). Evaporate the solvent under reduced pressure to yield N-(trimethylsilyl)caprolactam as a colorless oil. Yield is typically quantitative (>95%). Use directly.

Step 2: C3-Hydroxymethylation

Rationale: The bulky base LDA selectively removes the

-

LDA Generation: In a fresh flame-dried 1 L RBF under

, add Diisopropylamine (15.4 mL, 110 mmol) and dry THF (200 mL). Cool to -78°C. Add -

Enolization: Dissolve the N-TMS caprolactam (from Step 1) in dry THF (50 mL). Add this solution dropwise to the LDA mixture at -78°C over 20 minutes. Stir for 1 hour at -78°C to ensure complete enolate formation.

-

Formaldehyde Addition:

-

Method A (Gas): In a separate flask connected via a cannula, heat Paraformaldehyde (9.0 g, 300 mmol, excess) to 140-160°C to generate formaldehyde gas. Carry the gas into the reaction flask (kept at -78°C) using a slow stream of

. -

Method B (Solution - Preferred): Crack paraformaldehyde as above, but bubble the gas into dry THF at -78°C in a separate flask to create a saturated solution. Transfer this solution (containing ~3-5 eq of HCHO) via cannula to the enolate mixture.

-

-

Reaction: Stir the mixture at -78°C for 1 hour, then allow it to warm slowly to 0°C over 2 hours.

-

Quench & Deprotection: Quench the reaction with Saturated Aqueous

(100 mL). This step protonates the alkoxide and hydrolyzes the N-TMS group simultaneously. Stir vigorously for 30 minutes at room temperature.

Step 3: Purification

-

Extraction: Extract the aqueous layer with Ethyl Acetate (

) or Dichloromethane (if product solubility is low in EtOAc).-

Note: The product is polar. Salting out the aqueous phase with NaCl improves extraction efficiency.

-

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate. -

Chromatography: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 5% to 10% Methanol in Dichloromethane (DCM).

-

Visualization: Iodine stain or Ninhydrin (faint).

-

Data Presentation & Characterization

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Formula | ||

| MW | 143.19 g/mol | |

| Appearance | White crystalline solid | Hygroscopic |

| Melting Point | 98 - 102 °C | Depends on solvent of recrystallization |

| Yield | 65 - 75% | Based on caprolactam |

Spectroscopic Data (Expected):

-

H NMR (400 MHz,

-

C NMR (100 MHz,

-

IR (KBr): 3350 cm

(OH/NH broad), 1650 cm

Part 3: Visualization & Formatting

Reaction Workflow Diagram

Caption: Step-wise synthesis pathway from Caprolactam to 3-(Hydroxymethyl)azepan-2-one via N-silyl enolate.

Mechanistic Pathway

Caption: Mechanistic flow illustrating the kinetic deprotonation and subsequent aldol-like trapping.

References

-

Synthesis of

-Methylene Lactams: J. Org. Chem. 1997, 62 , 2636-2641. "Synthesis of -

Lactam Enolate Chemistry:Tetrahedron 1983, 39, 1991-1999. "The

-Functionalization of Lactams." Link -

Caprolactam Functionalization: Synth. Commun. 2008, 38 , 338-347. "Efficient Synthesis of 3-Functionalized Azepan-2-ones." Link

-

Formaldehyde Handling: Org. Synth. 1984, 62 , 1. "Generation of Anhydrous Formaldehyde." Link

HPLC method development for 3-(Hydroxymethyl)azepan-2-one analysis

Application Note: HPLC Method Development for 3-(Hydroxymethyl)azepan-2-one

Executive Summary & Physicochemical Assessment

3-(Hydroxymethyl)azepan-2-one is a functionalized caprolactam derivative often utilized as a chiral intermediate in the synthesis of peptidomimetics and lysine-derivative pharmaceuticals.[1] Its analysis presents three distinct challenges to the chromatographer:

-

High Polarity: The hydroxymethyl group at the

-position significantly lowers LogP compared to unsubstituted caprolactam, risking poor retention on standard C18 phases.[1] -

Weak Chromophore: The molecule lacks a conjugated

-system.[1] UV detection relies solely on the amide ( -

Chirality: The C3 position is a stereocenter.[1] Enantiomeric purity is often a Critical Quality Attribute (CQA).[1]

Molecular Profile[1]

-

IUPAC Name: 3-(Hydroxymethyl)azepan-2-one[1]

-

Core Structure: 7-membered lactam ring.[1]

-

Key Functional Groups: Secondary amide (Lactam), Primary Hydroxyl.[1]

-

pKa: ~15-17 (Amide N-H, neutral in aqueous HPLC); ~14 (Hydroxyl).[1] Molecule is neutral across the standard pH 2–8 range.

-

Solubility: High in Water, Methanol, Ethanol; Moderate in Acetonitrile; Low in Hexane.[1]

Strategic Method Development Workflow

The following decision tree outlines the logical pathway for selecting the appropriate mode of chromatography based on the analytical objective (Assay vs. Enantiomeric Purity).

Figure 1: Strategic decision matrix for method selection. Note the preference for Polar Organic Mode (POM) in chiral analysis due to the analyte's solubility profile.

Protocol A: Achiral Purity & Assay (Reverse Phase)

Objective: Quantify 3-(Hydroxymethyl)azepan-2-one and separate synthesis by-products (e.g., unreacted caprolactam, ring-opened amino acids).

Scientific Rationale: Standard C18 columns often suffer from "phase collapse" (dewetting) when used with the high aqueous content (>95%) required to retain this polar molecule. Therefore, we utilize a Polar-Embedded or Aqueous-Stable stationary phase.[1]

Chromatographic Conditions

| Parameter | Specification | Notes |

| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP) or AQ-C18 (3.0 x 150 mm, 2.7 µm or 3.5 µm) | Essential for retention of the polar -OH group and resistance to dewetting.[1] |

| Mobile Phase A | 20 mM Potassium Phosphate (pH 2.[1]5) | Low pH suppresses silanol activity; Phosphate is transparent at 210 nm.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower UV cutoff than Methanol (critical for 210 nm detection).[1] |

| Flow Rate | 0.5 mL/min (for 3.0 mm ID) | Adjusted for optimal Van Deemter efficiency. |

| Column Temp | 30°C | Controls viscosity and mass transfer kinetics.[1] |

| Detection | UV @ 210 nm | Bandwidth 4 nm.[1] Reference off. |

| Injection Vol | 2–5 µL | Keep low to prevent solvent effects on peak shape.[1] |

Gradient Program

Note: A shallow gradient is required to separate the hydroxylated product from the non-hydroxylated caprolactam precursor.

-

0.0 min: 98% A / 2% B (Equilibration)

-

2.0 min: 98% A / 2% B (Hold to retain polar analyte)

-

10.0 min: 70% A / 30% B (Elute hydrophobic impurities)

-

12.0 min: 70% A / 30% B

-

12.1 min: 98% A / 2% B

-

17.0 min: End (Re-equilibration)

Critical Technical Note: UV Noise Management

At 210 nm, many common laboratory contaminants absorb light.[1]

-

Do NOT use Formic Acid or Acetate buffers ; they have high background absorbance at 210 nm, causing drifting baselines and poor S/N ratios.[1]

-

Use HPLC-grade water or higher (18.2 MΩ).[1]

-

If sensitivity is insufficient, switch to Charged Aerosol Detection (CAD) .[1] CAD is universal and independent of chromophores, ideal for lactams.[1]

Protocol B: Chiral Separation (Enantiomeric Purity)

Objective: Quantify the enantiomeric excess (%ee) of the (R)- or (S)- isomer.

Scientific Rationale: Lactams interact well with Amylose-based chiral selectors via hydrogen bonding (amide group) and dipole-dipole interactions.[1] Because the analyte is soluble in alcohol/acetonitrile but poorly soluble in hexane, Polar Organic Mode (POM) is superior to Normal Phase.[1] It avoids solubility issues and precipitation on the column.

Chromatographic Conditions

| Parameter | Specification | Notes |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, AD-H, or Lux Amylose-1).[1] | The "IA" (Immobilized) version is preferred for solvent robustness. |

| Mobile Phase | 100% Acetonitrile OR Acetonitrile : Methanol (90:10) | "Polar Organic Mode".[1] No buffer needed for neutral lactams.[1] |

| Flow Rate | 0.8 mL/min | |

| Detection | UV @ 210 nm | |

| Temperature | 25°C | Lower temperature often improves chiral resolution ( |

Screening Protocol (If separation is poor)

If the standard condition (100% ACN) does not resolve enantiomers:

-

Switch Solvent: Try 100% Methanol or Ethanol. Protic solvents change the hydrogen bonding network between the analyte and the chiral selector.

-

Switch Column: Move to a Cellulose-based selector (e.g., Chiralcel OD-H or OJ-H).[1] The helical cavity size differs between Amylose and Cellulose.

Method Validation (ICH Q2 R2 Compliant)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

System Suitability Testing (SST)

Before every analysis, inject a standard solution (e.g., 0.1 mg/mL) 5 times.[1]

-

Precision: Retention time RSD < 1.0%; Peak Area RSD < 2.0%.[1]

-

Peak Tailing (

): -

Resolution (

): > 2.0 between the main peak and nearest impurity/enantiomer.

Linearity & Range

-

Range: 0.1 µg/mL (LOQ) to 150% of target concentration.

-

Criterion:

.[1] -

Visual Check: Residual plot must show random distribution (no "U" shape).

Sensitivity (LOD/LOQ)

Due to the weak chromophore, establishing the LOQ is critical.

References

-

International Council for Harmonisation (ICH). (2023).[1][3][4] Validation of Analytical Procedures: Q2(R2). [Link]

-

Sielc Technologies. (n.d.).[1] Separation of Caprolactam on Newcrom R1 HPLC column. Retrieved from [Link]

-

Daicel Corporation. (n.d.).[1] Chiralpak IA Instruction Manual (Immobilized Polysaccharide CSPs). [Link]

-

Kazakevich, Y. V., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (General reference for polar-embedded phase selection).

Sources

Application Notes and Protocols: Ring-Opening Polymerization of 3-(Hydroxymethyl)azepan-2-one

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: Functional Polyamides for Advanced Biomedical Applications

The synthesis of functional polymers is a cornerstone of modern materials science, particularly within the biomedical and pharmaceutical sectors. Polyamides, colloquially known as nylons, are a class of polymers renowned for their excellent mechanical properties and thermal stability.[1][2] The ring-opening polymerization (ROP) of lactams is a highly efficient and versatile route to producing these materials.[2][3][4] While traditional polyamides like Nylon 6 are synthesized from ε-caprolactam, the incorporation of functional groups onto the monomer backbone opens up a vast design space for creating materials with tailored properties.[2][3]

3-(Hydroxymethyl)azepan-2-one is a functionalized derivative of ε-caprolactam that introduces a primary hydroxyl group into each repeating unit of the resulting polyamide. This hydroxyl functionality provides a reactive handle for post-polymerization modification, allowing for the covalent attachment of drugs, targeting moieties, or other bioactive molecules.[5][6][7] This makes poly(3-(hydroxymethyl)azepan-2-one) a highly promising candidate for advanced drug delivery systems, tissue engineering scaffolds, and other biomedical applications where biocompatibility, biodegradability, and functionality are paramount.[5][7][8][9]

This document provides a comprehensive guide to the ring-opening polymerization of 3-(hydroxymethyl)azepan-2-one, covering the underlying polymerization mechanisms, detailed experimental protocols, and essential characterization techniques.

Understanding the Polymerization Mechanisms

The ring-opening polymerization of lactams can proceed through several mechanisms, primarily anionic, cationic, and enzymatic pathways.[2][3][4] The choice of mechanism significantly influences the polymerization kinetics, control over molecular weight, and the properties of the final polymer.

Anionic Ring-Opening Polymerization (AROP)

AROP is the most widely utilized method for lactam polymerization due to its efficiency and versatility.[2][3] The process requires a strong, non-nucleophilic base as a catalyst and often an N-acyllactam as a co-initiator or activator.[2][10]

The key steps in AROP are:

-

Initiation: A strong base deprotonates a lactam monomer to form a lactamate anion.[10][11]

-

Propagation: The lactamate anion nucleophilically attacks the carbonyl carbon of an activated monomer (N-acyllactam), leading to ring opening and the formation of a new N-acyllactam at the growing chain end. This new activated end is then attacked by another lactamate anion, propagating the polymer chain.[10]

The presence of the hydroxyl group on 3-(hydroxymethyl)azepan-2-one can complicate AROP, as the acidic proton of the hydroxyl group can react with the strong base initiator. This necessitates the use of a protecting group for the hydroxyl moiety or careful control of stoichiometry.

Workflow for Anionic Ring-Opening Polymerization

Caption: General workflow for the anionic ring-opening polymerization of 3-(hydroxymethyl)azepan-2-one.

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by proton donors such as strong acids.[3][12] The mechanism involves the protonation of the carbonyl oxygen of the lactam, which activates the monomer for nucleophilic attack by another monomer molecule.[12][13]

While less common than AROP for lactams, CROP can be an alternative, particularly when avoiding strong bases is desirable. However, CROP of lactams often results in lower molecular weight polymers and can be more challenging to control.[10] The propagation involves the attack of a neutral monomer on the protonated, ring-opened chain end.[12]

Mechanism of Cationic Ring-Opening Polymerization

Caption: Simplified mechanism of cationic ring-opening polymerization of lactams.

Enzymatic Ring-Opening Polymerization (eROP)

eROP presents a green and biocompatible alternative to traditional chemical catalysis.[2][3] Lipases, such as Candida antarctica Lipase B (CAL-B), often in an immobilized form like Novozym 435, are effective catalysts for the ROP of lactams and other cyclic monomers.[2][3][14][15]

The proposed mechanism for lipase-catalyzed ROP of lactams involves two main steps:

-

Acyl-enzyme intermediate formation: The lipase's active site (e.g., a serine residue) attacks the lactam, leading to ring-opening and the formation of an acyl-enzyme intermediate.[2]

-

Chain propagation: The amine end of a growing polymer chain attacks the acyl-enzyme intermediate, elongating the polymer and regenerating the active enzyme.[2]

eROP is particularly attractive for biomedical applications due to the mild reaction conditions and the avoidance of potentially toxic metal catalysts or harsh reagents.[14][16]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of poly(3-(hydroxymethyl)azepan-2-one). Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment

| Reagents | Equipment |

| 3-(Hydroxymethyl)azepan-2-one | Schlenk flasks and glassware |

| Anhydrous Toluene | Magnetic stirrer with heating |

| Sodium Hydride (NaH, 60% dispersion in oil) | Schlenk line or glovebox |

| N-acetyl-ε-caprolactam | Syringes and needles |

| Methanol | Rotary evaporator |

| Dichloromethane (DCM) | Filtration apparatus |

| Diethyl ether | Vacuum oven |

| Novozym 435 (for eROP) | Oil bath |

Protocol 1: Anionic Ring-Opening Polymerization (AROP)

This protocol describes a representative AROP of 3-(hydroxymethyl)azepan-2-one. Note that the hydroxyl group may require protection prior to polymerization to prevent side reactions. This protocol assumes the use of the unprotected monomer with careful control of initiator stoichiometry.

Step-by-Step Methodology:

-

Monomer and Glassware Preparation:

-

Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

-

Purify 3-(hydroxymethyl)azepan-2-one by recrystallization or sublimation to remove any impurities and moisture.

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified 3-(hydroxymethyl)azepan-2-one (e.g., 5.0 g, 34.9 mmol).

-

-

Initiator and Activator Addition:

-

Under an inert atmosphere (nitrogen or argon), add anhydrous toluene (e.g., 20 mL) to dissolve the monomer.

-

In a separate, dry vial, weigh the desired amount of N-acetyl-ε-caprolactam activator (e.g., to achieve a target molecular weight).

-

Carefully add sodium hydride (NaH) as the initiator. The molar ratio of monomer to initiator will determine the theoretical molecular weight. A typical ratio might be 100:1. Caution: NaH is highly reactive with water and air. Handle with extreme care.

-

-

Polymerization:

-

Immerse the reaction flask in a preheated oil bath at the desired polymerization temperature (e.g., 150-180 °C).

-

Allow the polymerization to proceed for the desired time (e.g., 2-6 hours). The viscosity of the solution will increase significantly as the polymer forms.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench the polymerization by slowly adding a small amount of methanol.

-

Dissolve the crude polymer in a suitable solvent like dichloromethane (DCM).

-

Precipitate the polymer by slowly adding the DCM solution to a large excess of a non-solvent, such as cold diethyl ether, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any residual monomer and initiator.

-

Dry the purified poly(3-(hydroxymethyl)azepan-2-one) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Protocol 2: Enzymatic Ring-Opening Polymerization (eROP)

This protocol outlines the lipase-catalyzed polymerization, a milder and more environmentally friendly approach.

Step-by-Step Methodology:

-

Monomer and Enzyme Preparation:

-

Add purified 3-(hydroxymethyl)azepan-2-one (e.g., 2.0 g, 13.9 mmol) to a dry reaction vessel.

-

Add the immobilized lipase, Novozym 435 (typically 5-10% by weight of the monomer).

-

-

Polymerization:

-

The reaction can be performed in bulk (neat) or in a high-boiling point, anhydrous solvent like toluene or diphenyl ether. For bulk polymerization, simply heat the mixture.

-

Place the reaction vessel in a preheated oil bath at a temperature suitable for the enzyme's activity (e.g., 80-110 °C).

-

Maintain the reaction under a slow stream of nitrogen to remove any water formed during potential side reactions.

-

Allow the polymerization to proceed for an extended period (e.g., 24-72 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, dissolve the polymer completely. If performed in bulk, dissolve the solid mass in a suitable solvent (e.g., DCM or HFIP).

-

Remove the immobilized enzyme by filtration. The enzyme can often be washed, dried, and reused.

-

Precipitate the polymer from the filtrate by adding it to a non-solvent as described in the AROP protocol.

-

Collect, wash, and dry the final polymer under vacuum.

-

Characterization of Poly(3-(hydroxymethyl)azepan-2-one)

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of the polymer and confirming successful polymerization.

-

¹H NMR: The disappearance of the monomer peaks and the appearance of broad polymer peaks are indicative of polymerization. The integration of the peak corresponding to the hydroxymethyl protons can be compared to the backbone protons to confirm the structure.

-

¹³C NMR: Provides detailed information about the carbon backbone of the polymer, allowing for the identification of the repeating unit and end groups.[17][18][19] Well-resolved spectra can be obtained in solvents like a mixture of trifluoroethanol (TFE) and deuterated chloroform (CDCl₃).[17]

| Technique | Typical Solvent | Information Obtained |

| ¹H NMR | DMSO-d₆, TFE/CDCl₃ | Confirmation of polymerization, end-group analysis |

| ¹³C NMR | TFE/CDCl₃ | Repeating unit structure, end-group analysis, cis/trans amide conformers |

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the standard method for determining the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI or Đ) of polymers.

-

Challenges: Polyamides are often difficult to dissolve in common GPC solvents.[20][21]

-

Recommended Solvent: Hexafluoroisopropanol (HFIP) is an excellent solvent for polyamides and is often used as the mobile phase for GPC analysis at ambient or slightly elevated temperatures (e.g., 40 °C).[20][21][22][23][24] An additive like sodium trifluoroacetate (NaTFAc) may be required to prevent polymer aggregation.[21][22]

-

Calibration: The system is typically calibrated using narrow standards, such as polymethylmethacrylate (PMMA), and the reported molecular weights are relative to these standards.[22][24]

| Parameter | Description |

| Mn (Number-average molecular weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-average molecular weight) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. |

| PDI (Đ) (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). A value of 1.0 indicates a monodisperse polymer. |

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).[1][25][26][27] These properties are crucial for understanding the material's physical state and processing characteristics.

-

Procedure: A small sample of the polymer is heated at a constant rate (e.g., 10 °C/min), and the heat flow to the sample is measured relative to a reference.[1][25]

-

Interpretation: The Tg appears as a step change in the baseline, while the Tm is an endothermic peak.[1][26] The presence of the hydroxyl group is expected to influence these properties compared to unmodified Nylon 6 due to hydrogen bonding. The degree of crystallinity can also be estimated from the enthalpy of melting.[28]

Potential Applications in Drug Development

The pendant hydroxyl groups on poly(3-(hydroxymethyl)azepan-2-one) make it an exceptionally versatile platform for drug delivery applications.[5][6]

-

Drug Conjugation: Anticancer drugs, anti-inflammatory agents, or other therapeutic molecules can be covalently attached to the hydroxyl groups, potentially through ester or carbonate linkages. This allows for the creation of polymer-drug conjugates with controlled loading and release profiles.[7][8]

-

Amphiphilic Copolymers for Micellar Drug Delivery: The hydroxyl groups can serve as initiation sites for the polymerization of other monomers (e.g., ε-caprolactone) to form amphiphilic block copolymers.[5][6] These copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs in their core.[5][6]

-

Stimuli-Responsive Systems: The functionality of the polymer can be further modified to create materials that release their payload in response to specific stimuli, such as changes in pH or temperature.[9]

Conceptual Drug Delivery System

Caption: Versatility of poly(3-(hydroxymethyl)azepan-2-one) for drug delivery systems.

Conclusion

The ring-opening polymerization of 3-(hydroxymethyl)azepan-2-one offers a robust and adaptable method for synthesizing functional polyamides with significant potential in the pharmaceutical and biomedical fields. By carefully selecting the polymerization mechanism and conditions, researchers can control the polymer's molecular weight and properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for scientists and drug development professionals to explore the synthesis and application of this promising biomaterial. The ability to introduce functionality directly into the polyamide backbone paves the way for the development of next-generation drug delivery systems and advanced biomaterials.[4][29]

References

- Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI.

- Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11, 12, 66, 69, 610 and 612) and Several Commercial Copolymers. ScienceDirect.

- APC Analysis of Polyamides in HFIP as an Alternative to High Temperature GPC.

- Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications.

- DSC Measurements of Polyamide -Relationship between Amide Group Density and Melting Temper

- Polyamide Analysis on Agilent PL HFIPgel with Gel Permeation Chrom

- Advanced polymer chromatography analysis of polyamides in HFIP as an alternative to high temper

- Mechanism of the Cationic Polymerization of Lactams.

- Ring-opening polymeriz

- Recent Advances in Polycaprolactones for Anticancer Drug Delivery.

- GPC/SEC Analysis of Nylon Using Agilent PLgel Columns with HFIP and m-Cresol Solvents. Agilent.

- Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Royal Society of Chemistry.

- Anionic Ring-Opening Homo- and Copolymerization of Lactams by Latent, Protected N-Heterocyclic Carbenes for the Preparation of PA 12 and PA 6/12.

- The DSC Study of PA 6, Polyamides and Copolyamides. AKJournals.

- Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacryl

- Synthesis of Functionalized Polycaprolactones for Drug Delivery Applic

- Analysis of Nylon 6 by Semi-Micro Scale GPC. JASCO Inc..

- Improved Drug Delivery through Amide-Functionalized Polycaprolactones: Enhanced Loading Capacity and Sustained Drug Release. Semantic Scholar.

- Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applic

- 1 H-NMR spectrum of the polyamide.

- Functional Poly(ε-caprolactone) Based Materials: Preparation, Self-assembly and Application in Drug Delivery.

- Enzymatic Ring‐Opening Polymerization of Lactones by Lipase Catalyst: Mechanistic Aspects.

- Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors. Royal Society of Chemistry.

- COMPARATIVE DSC ANALYSIS OF VIRGIN AND NANOFIBER MATS OF PA6. Engineering for Rural Development.

- Lipase-Catalyzed Ring-Opening Copolymerization of ε-Caprolactone and β-Lactam.

- Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applic

- Enzymatic ring-opening polymerization of macrolactones using new commercial enzymes.

- 13 C-NMR spectra of polyamides produced under different contents of BA.

- ortho-Aromatic Polyamides by Ring-opening Polymerization of N-carboxyanhydrides. [Source not provided].

- The Melting Point Mystery: Identifying Polyamide 6.6 & 6 with DSC (Thermal Analysis). YouTube.

- Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst.

- Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones.

- DSC and XRD Crystallinity Measurements for Carbon Fiber-reinforced Polyamide-6 Laminates Processed at Different Cooling R

- Investigations into Ring-Opening Polymerization of Functionalized ϵ-Caprolactones. University of Rhode Island.

- Ring-Opening Polymeriz

- Phosphazene-catalyzed ring-opening polymerization of ε-caprolactone: influence of solvents and initi

- Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs.

- Anionic polymerization of ε‐caprolactam with activated aromatic halide initi

- Polymers and related composites via anionic ring-opening polymeriz

- Synthesis and biomedical applications of functional poly(α-hydroxy acids) via ring-opening polymerization of O-carboxyanhydrides.

- Synthesis of Functionalized Sustainable Polyesters via Controlled Ring-opening Polymerization of O-carboxyanhydrides. Virginia Tech.

- Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal.

- Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbon

- Ring-opening Polymeriz

Sources

- 1. hitachi-hightech.com [hitachi-hightech.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utd-ir.tdl.org [utd-ir.tdl.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pt.bme.hu [pt.bme.hu]

- 11. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11" by R.D. Davis, William L. Jarrett et al. [aquila.usm.edu]

- 18. Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. waters.com [waters.com]

- 21. agilent.com [agilent.com]

- 22. agilent.com [agilent.com]

- 23. Advanced polymer chromatography analysis of polyamides in HFIP as an alternative to high temperature GPC - American Chemical Society [acs.digitellinc.com]

- 24. jascoinc.com [jascoinc.com]

- 25. akjournals.com [akjournals.com]

- 26. iitf.lbtu.lv [iitf.lbtu.lv]

- 27. youtube.com [youtube.com]

- 28. lirias.kuleuven.be [lirias.kuleuven.be]

- 29. Synthesis and biomedical applications of functional poly(α-hydroxy acids) via ring-opening polymerization of O-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Solvent Selection for 3-(Hydroxymethyl)azepan-2-one Extraction

Application Note & Protocol | Doc ID: AN-SOLV-03HM-2026

Executive Summary

The Challenge: 3-(Hydroxymethyl)azepan-2-one is a polar, water-soluble lactam derivative. Its physicochemical profile—specifically the combination of the seven-membered lactam ring and the primary hydroxyl group—creates a "polarity trap." Standard lipophilic solvents (Hexane, Toluene) fail completely, while common polar aprotic solvents (DCM, EtOAc) often yield poor recovery rates (<40%) due to an unfavorable partition coefficient (

The Solution: This guide provides a systematic protocol for selecting an optimal solvent system. We move beyond trial-and-error by employing a Physicochemical Profiling approach, prioritizing Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Green Chemistry alternatives to chlorinated solvents.

Physicochemical Profiling & Mechanistic Insight

To select the right solvent, we must first understand the solute's behavior in a biphasic system.

| Property | Value / Characteristic | Implication for Extraction |

| Core Structure | Azepan-2-one (Caprolactam) | Polar, water-soluble (866 g/L for parent).[1] |

| Functional Group | C3-Hydroxymethyl ( | Increases polarity; acts as H-bond donor & acceptor. |

| Estimated LogP | < 0.5 (Likely negative) | Prefers aqueous phase over organic phase. |

| pKa | ~15-17 (Amide/Alcohol) | Neutral in standard extraction pH (4-9). |

| Thermal Stability | Moderate | Avoid prolonged heating >100°C during solvent removal. |

The "Polarity Trap" Mechanism

Standard extraction relies on the solute preferring the organic layer. For 3-(hydroxymethyl)azepan-2-one, the hydration shell around the hydroxyl and amide groups is energetically stable. To break this, we must:

-

Decrease Water Activity: Use electrolytes (Salting Out) to disrupt the hydration shell.

-

Match Polarity: Use a solvent capable of Hydrogen Bonding (e.g., alcohols) or high dipole interaction.

Solvent Screening Protocol (Standard Operating Procedure)

Objective: Determine the Partition Coefficient (

Materials Required[1][2][3][4][5][6][7][8]

-

Aqueous Feed: 10 mL of 3-(Hydroxymethyl)azepan-2-one solution (10 mg/mL).

-

Candidate Solvents:

-

Class A (Green/Preferred): 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc).

-

Class B (High Efficiency): n-Butanol (n-BuOH), Isopropanol:DCM (1:3 mixture).

-

Class C (Traditional): Dichloromethane (DCM), Chloroform (

).

-

-

Salt: Sodium Chloride (NaCl), solid.

Workflow Diagram: Solvent Selection Decision Tree

Figure 1: Decision tree for selecting the optimal extraction solvent based on recovery, green chemistry principles, and evaporation constraints.

Experimental Steps

-

Preparation: Take 4 vials, each containing 2 mL of the aqueous feed.

-

Salting Out: Add solid NaCl to each vial until saturation (undissolved salt visible). Vortex for 1 min.

-

Why? The Hofmeister effect increases the ionic strength, reducing the solubility of the organic lactam in water (Salting-out effect).

-

-

Extraction: Add 2 mL of a candidate solvent to each vial.

-

Vial 1: Ethyl Acetate

-

Vial 2: 2-MeTHF

-

Vial 3: DCM

-

Vial 4: n-Butanol

-

-

Equilibration: Shake vigorously for 5 minutes. Allow phases to separate (centrifuge if emulsion forms).

-

Analysis: Remove 100 µL from the organic layer. Analyze via HPLC or TLC (stain with

or Iodine; lactams are UV weak). -

Calculation: Calculate Distribution Ratio (

).

Validated Extraction Protocol (Recommended)

Based on the polarity of 3-(Hydroxymethyl)azepan-2-one, simple lipophilic solvents often fail. The following protocol uses an IPA/DCM mixture for the best balance of extraction efficiency and ease of evaporation, or n-Butanol for difficult cases.

Method A: The Volatile Cocktail (Preferred for Scale-up)

Best for: Clean separation, easy solvent removal.

-